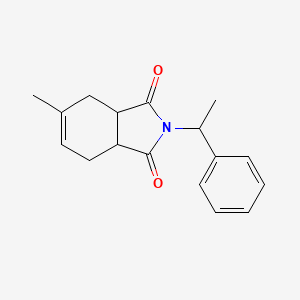![molecular formula C21H26N4O5S B4186094 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B4186094.png)
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Übersicht
Beschreibung
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a sulfonyl group, a morpholinylcarbonyl group, and a phenylglycinamide moiety
Vorbereitungsmethoden
The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:
Formation of the sulfonyl group: This can be achieved through the reaction of dimethylamine with a sulfonyl chloride under basic conditions.
Preparation of the morpholinylcarbonyl group: This involves the reaction of morpholine with a suitable carbonyl compound, such as phosgene or a chloroformate ester.
Assembly of the final compound: The individual functional groups are then combined through a series of condensation reactions, often involving the use of coupling agents like EDCI or DCC.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The morpholinylcarbonyl group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonyl-containing amides and glycinamides, such as:
- N-(2-{[2-(dimethylamino)ethyl]sulfonyl}ethyl)-N,N-dimethylamine
- 2-(dimethylamino)-N,N-dimethyl-4-phenyl-1-butanesulfonamide
Compared to these compounds, 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide is unique due to the presence of the morpholinylcarbonyl group, which can enhance its binding properties and biological activity.
Eigenschaften
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-23(2)31(28,29)25(17-8-4-3-5-9-17)16-20(26)22-19-11-7-6-10-18(19)21(27)24-12-14-30-15-13-24/h3-11H,12-16H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBHDFFDYMOCLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4186024.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanamide](/img/structure/B4186031.png)
![Ethyl 1-[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperidine-3-carboxylate](/img/structure/B4186038.png)
![3-[[3-[(5-Chloro-2-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186041.png)
![6-amino-4-[2,4-dimethyl-5-(4-morpholinylmethyl)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4186042.png)
![ETHYL ({2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}CARBAMOYL)FORMATE](/img/structure/B4186045.png)
![N-allyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4186048.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186057.png)
![2-{[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4186059.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186085.png)
![5-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4186091.png)
![2,2,2-trifluoro-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4186093.png)
